molecular formula C18H31ClN2O3 B13750989 N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(diethylamino)ethyl ester hydrochloride CAS No. 101491-82-1

N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(diethylamino)ethyl ester hydrochloride

Cat. No.: B13750989
CAS No.: 101491-82-1
M. Wt: 358.9 g/mol
InChI Key: VAXNPKBXEGUXRJ-UHFFFAOYSA-N
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Description

Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride is a chemical compound with the molecular formula C18H31ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenoxypropan-2-yl group and an azanium chloride moiety .

Preparation Methods

The synthesis of Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride involves several steps. One common synthetic route includes the reaction of diethylamine with 1-phenoxypropan-2-yl chloride to form an intermediate. This intermediate is then reacted with ethyl chloroformate to produce the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.

Mechanism of Action

The mechanism of action of Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme . It can also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride can be compared with other similar compounds, such as:

The uniqueness of Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride lies in its specific structure and the presence of the chloride ion, which can influence its reactivity and interactions with other molecules .

Properties

CAS No.

101491-82-1

Molecular Formula

C18H31ClN2O3

Molecular Weight

358.9 g/mol

IUPAC Name

diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azanium;chloride

InChI

InChI=1S/C18H30N2O3.ClH/c1-5-19(6-2)13-14-22-18(21)20(7-3)16(4)15-23-17-11-9-8-10-12-17;/h8-12,16H,5-7,13-15H2,1-4H3;1H

InChI Key

VAXNPKBXEGUXRJ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)N(CC)C(C)COC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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